An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1,2-Trichloropropane
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1,2-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 1,1,2-trichloropropane. It includes a summary of its spectroscopic characteristics and outlines general experimental protocols for its synthesis and analysis, designed for a technical audience in research and development.
Chemical Identity and Structure
1,1,2-Trichloropropane is a chlorinated hydrocarbon featuring a three-carbon propane (B168953) backbone. Three chlorine atoms are attached, with two on the first carbon (C1) and one on the second carbon (C2).[1] This arrangement results in a chiral center at the second carbon, meaning 1,1,2-trichloropropane exists as a racemic mixture of two enantiomers: (2S)-1,1,2-trichloropropane and (2R)-1,1,2-trichloropropane.[2][3]
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1,1,2-Trichloropropane |
| CAS Number | 598-77-6[4] |
| Chemical Formula | C₃H₅Cl₃[4] |
| Molecular Weight | 147.43 g/mol [4] |
| SMILES | CC(Cl)C(Cl)Cl[5] |
| InChI | InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3[6] |
| InChIKey | GRSQYISVQKPZCW-UHFFFAOYSA-N[4] |
Molecular Bonding and Geometry
The bonding in 1,1,2-trichloropropane consists entirely of single covalent bonds. The carbon skeleton is formed by two carbon-carbon (C-C) single bonds. Each carbon atom is also bonded to hydrogen and/or chlorine atoms.
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Hybridization: All three carbon atoms in the propane chain are sp³ hybridized. This hybridization results from the mixing of one 2s and three 2p atomic orbitals to form four equivalent sp³ hybrid orbitals.
-
Geometry: The sp³ hybridization dictates a tetrahedral geometry around each carbon atom. The approximate bond angles for C-C-C, H-C-H, and Cl-C-Cl are expected to be around the ideal tetrahedral angle of 109.5°. However, due to steric hindrance and electrostatic repulsion between the bulky chlorine atoms, deviations from this ideal angle are expected.
-
Bond Polarity: The carbon-chlorine (C-Cl) bonds are polar covalent due to the significant difference in electronegativity between carbon (2.55) and chlorine (3.16). This creates a dipole moment for each C-Cl bond, pointing towards the chlorine atom. The carbon-hydrogen (C-H) bonds are generally considered to be nonpolar. The overall molecule is polar due to the asymmetrical distribution of these polar C-Cl bonds.
Caption: 2D representation of the 1,1,2-Trichloropropane structure.
Physicochemical and Spectroscopic Data
1,1,2-Trichloropropane is a colorless liquid with a sweet odor.[1] It is characterized by high density and relatively low volatility compared to non-chlorinated hydrocarbons.[1] It is insoluble in water but soluble in organic solvents.[1]
Physicochemical Properties
| Property | Value |
| Appearance | Colorless liquid[1] |
| Density | 1.372 g/cm³ |
| Boiling Point | ~133 °C |
| Flash Point | 44 °C |
| Solubility | Insoluble in water, soluble in organic solvents[1] |
Spectroscopic Data Summary
| Technique | Data and Interpretation |
| ¹H NMR | Proton (¹H) NMR (in CDCl₃): Three distinct signals are observed.[7] - δ ~5.85 ppm (dd, 1H): Corresponds to the proton on C1 (-CHCl₂). It appears as a doublet of doublets due to coupling with the proton on C2. - δ ~4.34 ppm (m, 1H): Corresponds to the proton on C2 (-CHCl-). It appears as a multiplet due to coupling with the protons on C1 and C3. - δ ~1.69 ppm (d, 3H): Corresponds to the three equivalent protons of the methyl group (C3). It appears as a doublet due to coupling with the proton on C2. Coupling Constants: J(H₁-H₂) ≈ 3.6 Hz, J(H₂-H₃) ≈ 6.5 Hz.[7] |
| ¹³C NMR | Carbon (¹³C) NMR: Three distinct signals are expected, corresponding to the three non-equivalent carbon atoms. |
| Mass Spec. | Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), characteristic isotopic patterns for fragments containing chlorine atoms would be observed. |
| IR | Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations, as well as C-Cl stretching vibrations. |
Experimental Protocols
While 1,1,2-trichloropropane is commercially available, its synthesis and analysis are key for research purposes.
Synthesis Protocol: Free-Radical Chlorination (General Methodology)
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step typically requires energy in the form of UV light or heat.[8]
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the chloropropane substrate, forming a chloropropyl radical and a molecule of hydrogen chloride (HCl).
-
The chloropropyl radical then reacts with another molecule of Cl₂, yielding a dichloropropane and a new chlorine radical, which continues the chain reaction.[8]
-
-
Termination: The reaction terminates when two radicals combine.[8]
To synthesize 1,1,2-trichloropropane, one might start with 1,1-dichloropropane (B1633073) or 1,2-dichloropropane (B32752) and perform a controlled chlorination. The product mixture would then require purification, typically by fractional distillation, to isolate the desired 1,1,2-trichloropropane isomer. The regioselectivity of the chlorination is influenced by the stability of the intermediate radical (tertiary > secondary > primary) and statistical factors (the number of available hydrogens at each position).[9]
Analytical Protocols
-
Sample Preparation: Dissolve 5-25 mg of the 1,1,2-trichloropropane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[10] The solution should be clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters for a ¹H spectrum are typically used. For ¹³C NMR, a higher concentration of the sample is preferable due to the lower natural abundance of the ¹³C isotope.[11]
GC-MS is a standard method for the separation and identification of volatile organic compounds like 1,1,2-trichloropropane.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or Rtx-624).[12] The oven temperature is programmed to ramp up to ensure separation of the components.
-
MS Detection: The eluent from the GC column is passed into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[12][13] Identification is confirmed by matching the retention time and the mass spectrum with that of a known standard.
Caption: General workflow for the synthesis and analysis of 1,1,2-Trichloropropane.
Chemical Reactivity
As an alkyl halide, 1,1,2-trichloropropane can undergo reactions typical for this class of compounds, such as nucleophilic substitution and elimination reactions.[1] The presence of multiple chlorine atoms influences its reactivity. For example, treatment with a strong base is likely to cause dehydrochlorination (an elimination reaction) to form dichloropropene isomers. Due to its classification as a possible carcinogen, handling, storage, and disposal require strict safety precautions.[1]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. (2S)-1,1,2-Trichloropropane | C3H5Cl3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. (2R)-1,1,2-trichloropropane | C3H5Cl3 | CID 92169859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propane, 1,1,2-trichloro- [webbook.nist.gov]
- 5. 1,1,2-trichloropropane [stenutz.eu]
- 6. CAS 598-77-6: 1,1,2-Trichloropropane | CymitQuimica [cymitquimica.com]
- 7. 1,1,2-TRICHLOROPROPANE(598-77-6) 1H NMR [m.chemicalbook.com]
- 8. Chem 502--Assignment 2 [sas.upenn.edu]
- 9. quora.com [quora.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. mun.ca [mun.ca]
- 12. gcms.cz [gcms.cz]
- 13. ysi.com [ysi.com]
